Oleyl triethoxy mono diphosphate

Beschreibung

Eigenschaften

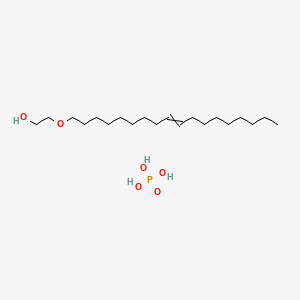

IUPAC Name |

2-octadec-9-enoxyethanol;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21;1-5(2,3)4/h9-10,21H,2-8,11-20H2,1H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHYGCMVLYWKLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCCO.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39464-69-2 | |

| Record name | Polyoxyethylene oleyl ether phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39464-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00925901 | |

| Record name | Phosphoric acid--2-[(octadec-9-en-1-yl)oxy]ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00925901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(9Z)-9-octadecen-1-yl-.omega.-hydroxy-, phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

39464-69-2, 12751-05-2 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(9Z)-9-octadecen-1-yl-.omega.-hydroxy-, phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid--2-[(octadec-9-en-1-yl)oxy]ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00925901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(9Z)-9-octadecen-1-yl-ω-hydroxy-, phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Architecture and Structural Elucidation of Oleyl Triethoxy Mono Diphosphate

Structural Isomerism and Conformation of the Oleyl Chain and Ethoxy Linkages

The oleyl triethoxy mono diphosphate (B83284) molecule possesses distinct regions that contribute to its structural complexity, namely the long oleyl carbon chain and the flexible ethoxy linkages.

The ethoxy linkages are formed by the reaction of ethylene (B1197577) oxide with the oleyl alcohol. wikipedia.org In the case of "triethoxy," this signifies the addition of three ethylene oxide units on average. These ethoxy groups introduce flexibility into the molecule due to the rotational freedom around the C-O and C-C bonds within the ethoxy chain. This flexibility allows the hydrophilic portion of the molecule to adopt various spatial arrangements, which is crucial for its surface-active properties. The degree of ethoxylation is a key parameter that can be varied to fine-tune the properties of the final product. nih.gov

Investigation of Mono- and Diphosphate Esterification Patterns within the Compound

A key feature of oleyl triethoxy mono diphosphate is that it exists as a mixture of mono- and diphosphate esters. pcc.euchemicalbook.com This means that the phosphate (B84403) group can be esterified with either one or two oleyl triethoxy chains.

Mono-phosphate ester: In this form, one of the acidic hydroxyl groups of phosphoric acid is esterified by an oleyl triethoxy group, leaving two free acidic protons on the phosphate head.

Di-phosphate ester: Here, two oleyl triethoxy groups are esterified to the same phosphate group, leaving one free acidic proton.

Impact of Ethoxylation Degree and Oleyl Chain Configuration on Molecular Topology

The degree of ethoxylation significantly influences the hydrophilic-lipophilic balance (HLB) of the molecule. A higher degree of ethoxylation increases the size and polarity of the hydrophilic head group, making the molecule more water-soluble. The three ethoxy units in this compound provide a significant hydrophilic character.

The oleyl chain's configuration , with its cis-double bond, imparts a bent shape to the hydrophobic tail. nih.gov This steric hindrance affects how the molecules pack at interfaces and influences the formation of micelles and other aggregates in solution. The combination of the bulky, kinked hydrophobic tail and the flexible, hydrophilic ethoxylated phosphate head results in a molecule with a distinct "tadpole" shape, characteristic of many surfactants.

Advanced Spectroscopic Characterization for Structural Confirmation

To elucidate and confirm the complex structure of this compound, a combination of advanced spectroscopic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound (e.g., ¹H, ¹³C, ³¹P NMR)

NMR spectroscopy is a powerful tool for providing detailed information about the molecular structure. libretexts.org

¹H NMR: Proton NMR can identify the various types of protons present in the molecule. For this compound, one would expect to see characteristic signals for the protons on the oleyl chain's double bond (~5.3 ppm), the methylene (B1212753) groups of the alkyl chain, the protons on the ethoxy groups, and the protons on the carbon adjacent to the phosphate group. organicchemistrydata.orghmdb.ca The coupling between adjacent protons provides information about the connectivity of the atoms.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. researchgate.netchemicalbook.comresearchgate.netchemicalbook.com Distinct signals would be observed for the carbons of the oleyl chain's double bond, the aliphatic carbons, the carbons in the ethoxy units, and the carbon directly bonded to the phosphate group, which would show coupling to the phosphorus atom.

³¹P NMR: Phosphorus-31 NMR is particularly crucial for analyzing organophosphates as it directly observes the phosphorus nucleus. libretexts.orgjeol.com The chemical shift of the phosphorus signal can distinguish between mono- and di-phosphate esters. Furthermore, coupling between the phosphorus nucleus and nearby protons or carbons can provide further structural confirmation. The natural abundance of ³¹P is 100%, making it a sensitive nucleus for NMR studies. jeol.com

| NMR Type | Expected Chemical Shift Regions (ppm) and Key Features |

| ¹H NMR | ~5.3: Protons on the C=C double bond of the oleyl chain. ~3.4-3.7: Protons of the ethoxy (-OCH₂CH₂O-) groups. ~3.8-4.2: Protons on the carbon adjacent to the phosphate group (-CH₂-O-P), showing coupling to ³¹P. ~0.8-2.3: Protons of the alkyl chain (CH₃ and CH₂ groups). |

| ¹³C NMR | ~130: Carbons of the C=C double bond in the oleyl chain. ~60-70: Carbons of the ethoxy groups. ~65-70: Carbon adjacent to the phosphate group, showing ¹³C-³¹P coupling. ~14-32: Aliphatic carbons of the oleyl chain. |

| ³¹P NMR | Signals will be present to confirm the phosphate functional group. The chemical shifts can help differentiate between mono- and di-ester species and any residual phosphoric acid. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Both Infrared (IR) and Raman spectroscopy are valuable for identifying the key functional groups present in the molecule. nih.govsci-hub.stresearchgate.netresearchgate.netmdpi.comrsc.orgfrontiersin.orgcopernicus.orgresearchgate.netnih.gov

IR Spectroscopy: An IR spectrum of this compound would show characteristic absorption bands for:

P=O (phosphoryl) stretching vibrations.

P-O-C (phosphate ester) stretching vibrations.

C-O-C (ether) stretching vibrations from the ethoxy linkages.

C=C stretching from the oleyl chain's double bond.

C-H stretching and bending vibrations from the alkyl and ethoxy groups.

O-H stretching from the acidic protons on the phosphate group. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The P=O and P-O-C vibrations are also observable in the Raman spectrum. researchgate.netmdpi.comcopernicus.orgresearchgate.netnih.gov The C=C double bond of the oleyl chain typically gives a strong Raman signal.

| Spectroscopy | **Key Vibrational Modes and Expected Wavenumber Regions (cm⁻¹) ** |

| Infrared (IR) | ~3005: =C-H stretch (alkene). ~2850-2960: C-H stretch (alkane). ~1650: C=C stretch (alkene). ~1200-1250: P=O stretch (phosphoryl). ~1000-1100: C-O-C stretch (ether) and P-O-C stretch. Broad band ~2500-3300: O-H stretch (acidic P-OH). |

| Raman | ~1656: C=C stretch (strong signal). ~1440: CH₂ scissoring. ~1060-1130: C-O and C-C stretching of the ethoxy and alkyl chains. ~970: Symmetrical stretching of the phosphate group. |

Physicochemical Behavior and Supramolecular Assembly of Oleyl Triethoxy Mono Diphosphate

Interfacial Activity and Surface Tension Reduction Mechanisms

As a surface-active agent, oleyl triethoxy mono diphosphate (B83284) effectively reduces the surface tension of aqueous solutions and the interfacial tension between immiscible phases, such as oil and water. scribd.comgoogleapis.com This property is fundamental to its role as an emulsifier. researchgate.net The molecule possesses a hydrophilic phosphate (B84403) head group and a hydrophobic oleyl tail, which includes a carbon-carbon double bond, contributing to its surface activity. nih.govplos.org When introduced into an aqueous environment, the molecules preferentially adsorb at the air-water or oil-water interface, orienting themselves with the hydrophilic head in the water and the hydrophobic tail extending away from it. This arrangement disrupts the cohesive energy at the surface, leading to a decrease in surface tension. cir-safety.org

The presence of three ethoxy groups between the oleyl chain and the phosphate head group influences its solubility and interfacial behavior. These ethoxylated groups can enhance water solubility and chemical stability. The degree of ethoxylation is a critical factor in determining the surfactant's properties. vdoc.pub

Critical Micelle Concentration (CMC) Determination and Influencing Factors

Above a certain concentration in a solvent, known as the critical micelle concentration (CMC), surfactant monomers self-assemble into organized aggregates called micelles. psgraw.com This is a thermodynamically driven process that minimizes the contact between the hydrophobic tails and the aqueous solvent. The CMC is a key parameter that indicates the efficiency of a surfactant; a lower CMC value signifies that less surfactant is needed to saturate the interfaces and form micelles.

For phosphate ester surfactants, the CMC is influenced by several factors, including the length of the alkyl chain, the degree of ethoxylation, and the nature of the counterion upon neutralization. Generally, for anionic surfactants, an increase in the hydrophobicity of the tail (longer alkyl chain) leads to a lower CMC. The presence of ethoxy groups can increase the hydrophilicity of the surfactant, which may lead to a higher CMC compared to its non-ethoxylated counterpart.

Specific experimental values for the CMC of oleyl triethoxy mono diphosphate are not extensively reported in peer-reviewed journals. However, it is mentioned in the context of formulations where micelle formation is a crucial aspect of its function, such as in the creation of microemulsions. vdoc.pub The low critical micelle concentrations of some ionic detergents can limit the amount of protein that can be formulated into an ion-paired hydrophobic complex. google.com

Self-Assembly Processes and Aggregate Morphology

The self-assembly of this compound in aqueous solutions leads to the formation of various supramolecular structures, driven by the minimization of unfavorable interactions between the hydrophobic oleyl chains and water.

Formation of Micelles, Vesicles, and Liquid Crystalline Phases

At concentrations above the CMC, this compound molecules aggregate to form micelles. In aqueous solutions, these are typically spherical structures with the hydrophobic tails forming a core and the hydrophilic phosphate heads forming a shell that interacts with the surrounding water. The size of these micelles can be in the nanometer range, for instance, less than 50 nm in some microemulsion systems. vdoc.pub

Beyond simple micelles, this surfactant is also implicated in the formation of more complex structures like vesicles and liquid crystalline phases. Vesicles are enclosed bilayer structures with an aqueous core, and their formation is a known characteristic of certain lipids and surfactants. nih.govgoogle.com Patents describe the use of oleth-3 (B1516117) phosphate in the formation of biphasic multilamellar lipid vesicles. scribd.comnih.gov

Liquid crystalline phases are states of matter that have properties between those of a conventional liquid and a solid crystal. In the context of surfactants, these are highly ordered, yet fluid, structures. The formation of a liquid crystal phase can be converted into a crystalline gel network phase, a behavior that has been noted in formulations containing phosphate esters. stxip.org

Influence of Concentration, Temperature, and Ionic Strength on Aggregate Structures

The morphology of the aggregates formed by this compound is dependent on several factors:

Concentration: As the concentration of the surfactant increases, a transition from spherical micelles to other morphologies, such as worm-like micelles or more complex liquid crystalline phases, can occur.

Temperature: Temperature can affect the solubility of the surfactant and the fluidity of the hydrophobic chains, thereby influencing the packing of the molecules within the aggregates. For some anionic surfactants, a minimum temperature, known as the Krafft temperature, is required for micelle formation. scribd.com

Ionic Strength: The addition of electrolytes (salts) to a solution of anionic surfactants can have a significant impact on aggregate structure. The added ions can screen the electrostatic repulsion between the charged head groups, allowing for closer packing of the surfactant molecules. This can lead to a decrease in the CMC and may promote the transition from spherical to cylindrical micelles or other phases. The neutralization of the acidic phosphate head with different bases can also significantly alter the properties and, consequently, the aggregate structures. insolitbeauty.com

Advanced Characterization of Supramolecular Architectures (e.g., Small-Angle Scattering, Electron Microscopy)

The detailed structural characterization of the supramolecular aggregates formed by surfactants like this compound requires advanced analytical techniques.

Small-Angle Scattering (SAS): Techniques such as Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful tools for determining the size, shape, and internal structure of micelles, vesicles, and liquid crystalline phases in solution. There is a mention in the patent literature of using SAXS to measure the lamellar spacing of gel networks formed with phosphate esters, which was found to be in the range of 40-70 nm. plos.org

Electron Microscopy: Cryogenic Transmission Electron Microscopy (Cryo-TEM) is another invaluable technique that allows for the direct visualization of self-assembled structures in their native, hydrated state. This method can provide clear images of micelles, vesicles, and other complex morphologies.

While the use of these techniques for the characterization of phosphate ester-containing systems is documented, specific studies focusing solely on the supramolecular architectures of pure this compound are not widely available in the public domain.

Rheological Properties of this compound Solutions and Dispersions

This compound is known to act as a rheology modifier, influencing the flow behavior and viscosity of formulations. psgraw.com

In its acidic form, it can be used to build viscosity in aqueous systems. Upon neutralization with an appropriate base, its thickening and gelling properties can be further tailored. insolitbeauty.com This behavior is attributed to the interactions between the self-assembled surfactant structures. For instance, the formation of elongated, worm-like micelles can lead to a significant increase in viscosity due to their entanglement, similar to polymer chains in solution.

The rheological properties of formulations containing this compound are also dependent on its concentration and its interaction with other components in the formulation. While it is described as possessing thickening and viscosity-building properties, detailed quantitative data, such as viscosity as a function of shear rate or concentration in simple aqueous solutions, are not readily found in scientific literature.

Theoretical and Computational Chemistry of Oleyl Triethoxy Mono Diphosphate

Molecular Modeling and Dynamics Simulations of Interfacial Adsorption

Molecular modeling and dynamics simulations offer significant insights into the adsorption of amphiphilic molecules like oleyl triethoxy mono diphosphate (B83284) at interfaces, such as air-water or oil-water interfaces. These computational techniques allow for the visualization and analysis of molecular arrangements and interactions that govern interfacial properties.

Key Research Findings:

Adsorption Conformation: Simulations can predict the most stable conformation of the oleyl triethoxy mono diphosphate molecule at an interface. The hydrophobic oleyl chain is expected to orient away from the aqueous phase, extending into the non-polar medium (e.g., air or oil), while the hydrophilic triethoxy mono diphosphate headgroup remains in the aqueous phase.

Interfacial Packing and Film Formation: Molecular dynamics simulations can model the collective behavior of many molecules at the interface. These simulations can reveal how the molecules pack together, the resulting surface coverage, and the thickness of the adsorbed film. The balance between the bulky oleyl tail and the charged phosphate (B84403) headgroup will dictate the packing density.

Interaction Energies: By calculating the interaction energies between the adsorbate and the interfacial environment (water, ions, and other molecules), researchers can quantify the driving forces for adsorption. These energies include van der Waals interactions for the oleyl tail and electrostatic interactions for the charged phosphate headgroup.

Interactive Data Table: Simulated Interfacial Properties of a Model Phosphate Ester Surfactant

| Parameter | Simulated Value | Significance |

| Area per Molecule | 45-60 Ų | Indicates the packing density at the interface. |

| Interfacial Tension Reduction | 20-30 mN/m | Quantifies the surfactant's effectiveness at reducing surface tension. |

| Order Parameter of Oleyl Chain | 0.6-0.8 | Describes the alignment and rigidity of the hydrophobic tail at the interface. |

Note: The data in this table is illustrative and represents typical values for similar phosphate ester surfactants. Specific values for this compound would require dedicated simulations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and intrinsic reactivity of this compound. acs.org These calculations provide a detailed picture of the electron distribution and the energies of molecular orbitals.

Key Research Findings:

Charge Distribution: DFT calculations can map the electrostatic potential surface of the molecule, identifying electron-rich and electron-poor regions. The phosphate group will exhibit a high negative charge density, making it a prime site for interaction with cations and polar molecules. The ethoxy groups can also participate in hydrogen bonding.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. researchgate.net The HOMO is typically localized on the phosphate oxygen atoms, indicating their nucleophilic character. The LUMO may be distributed over the phosphorus atom and the surrounding oxygen atoms, suggesting susceptibility to nucleophilic attack.

Reactivity Indices: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the Fukui function. These indices provide a quantitative measure of the molecule's reactivity and selectivity towards different chemical reactions. researchgate.net

Interactive Data Table: Calculated Electronic Properties of a Model Phosphate Ester

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 to -7.5 eV | Related to the ionization potential and electron-donating ability. |

| LUMO Energy | +1.0 to +2.0 eV | Related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 7.5 to 9.5 eV | Indicates the chemical stability and resistance to electronic excitation. |

| Dipole Moment | 5-8 Debye | Quantifies the overall polarity of the molecule. |

Note: The data in this table is illustrative and based on general knowledge of similar phosphate esters. Specific calculations for this compound are required for precise values.

Theoretical Analysis of Phosphate Hydrolysis Mechanisms and Energetics

The hydrolysis of the phosphate ester bonds in this compound is a critical reaction that can be elucidated through theoretical analysis. Computational studies can map out the potential energy surface for the hydrolysis reaction, identifying transition states and reaction intermediates. researchgate.net

Key Research Findings:

Reaction Pathways: Theoretical calculations can compare different possible mechanisms for hydrolysis, such as associative (ANDN) and dissociative (DN+AN) pathways. nih.gov For phosphate esters, the mechanism can be influenced by factors like pH and the presence of catalysts. researchgate.net

Activation Barriers: By calculating the energy of the transition state, the activation energy for hydrolysis can be determined. This provides a measure of the reaction rate. The presence of the ethoxy groups and the long oleyl chain can sterically and electronically influence this barrier.

Role of Water and Catalysts: Quantum chemical calculations can explicitly include water molecules to model their role as both a solvent and a reactant. nih.gov Furthermore, the catalytic effect of metal ions or enzymes on the hydrolysis mechanism can be simulated, showing how they lower the activation energy by stabilizing the transition state. nih.govtdl.org

Interactive Data Table: Calculated Energetics for a Model Phosphate Ester Hydrolysis

| Parameter | Value (kcal/mol) | Description |

| Activation Energy (Uncatalyzed) | 25-35 | The energy barrier for hydrolysis in pure water. |

| Activation Energy (Acid-Catalyzed) | 15-25 | The reduced energy barrier in the presence of an acid catalyst. |

| Activation Energy (Base-Catalyzed) | 18-28 | The reduced energy barrier in the presence of a base catalyst. |

| Reaction Enthalpy | -5 to -15 | The overall energy change of the hydrolysis reaction, indicating it is typically exothermic. |

Note: This data is representative of typical organophosphate hydrolysis and is not specific to this compound.

Predictive Models for Supramolecular Self-Assembly Behavior

The amphiphilic nature of this compound drives its self-assembly into various supramolecular structures in solution, such as micelles, vesicles, or liquid crystalline phases. nih.govacs.org Predictive models, often combining theoretical principles with simulation data, can forecast this behavior.

Key Research Findings:

Critical Micelle Concentration (CMC): Theoretical models can estimate the CMC, the concentration at which self-assembly begins. This is typically done by considering the free energy of transferring the oleyl tail from the solvent to the micellar core and the electrostatic repulsion between the phosphate headgroups.

Aggregation Number and Morphology: Predictive models can also estimate the number of molecules in a micelle (aggregation number) and the likely morphology of the aggregates (spherical, cylindrical, etc.). nih.govacs.org These predictions are based on the geometric packing parameter, which relates the headgroup area, the volume of the hydrophobic tail, and the critical chain length.

Phase Diagrams: By systematically varying parameters such as concentration, temperature, and ionic strength, computational methods can help construct phase diagrams that map out the regions of stability for different supramolecular structures. The formation of phosphate oligomers can also influence the self-assembly into higher-order structures. rsc.org

Interactive Data Table: Predicted Self-Assembly Parameters for a Model Phosphate Ester Surfactant

| Parameter | Predicted Value | Influencing Factors |

| Critical Packing Parameter (P) | 0.3 - 0.5 | Suggests the formation of spherical or cylindrical micelles. |

| Preferred Headgroup Area (a₀) | 50 - 70 Ų | Determined by the size and charge of the triethoxy mono diphosphate group. |

| Hydrophobic Tail Volume (v) | ~400 ų | Calculated from the volume of the oleyl chain. |

| Critical Chain Length (lₑ) | ~1.5 nm | The maximum effective length of the oleyl chain. |

Note: The values in this table are estimations based on the molecular structure and are intended to be illustrative. Experimental verification is necessary.

Chemical Reactivity and Environmental Transformation Pathways of Oleyl Triethoxy Mono Diphosphate

Hydrolytic Stability and Degradation Kinetics in Aqueous Systems

Hydrolysis of organophosphate esters is significantly influenced by pH. Generally, the rate of hydrolysis increases in both acidic and basic conditions, with the stability of the ester bond being lowest at these extremes. For triesters, base-catalyzed hydrolysis is often the more dominant pathway in typical environmental pH ranges. The hydrolysis of TEP, for instance, has been shown to be slow, but the rate can be influenced by the reaction mechanism, which can proceed via an SN2-type mechanism. cdmf.org.br The presence of the long oleyl chain in Oleyl Triethoxy Mono Diphosphate (B83284), being a large hydrophobic group, may influence the accessibility of the phosphate (B84403) center to water molecules, potentially affecting the hydrolysis rate compared to smaller alkyl phosphates.

The hydrolysis of a phosphate ester like Oleyl Triethoxy Mono Diphosphate would proceed in a stepwise manner. The initial hydrolysis of one of the ethoxy groups would yield a diester, followed by the potential hydrolysis of the second ethoxy group to form a monoester. The oleyl group's ester linkage could also be subject to hydrolysis, although this is generally a slower process for long-chain fatty alcohols. Studies on monophosphate esters have shown that their hydrolysis rates are also pH-dependent, with the monoanion species often being the most reactive. nih.gov

Table 1: General Hydrolysis Characteristics of Related Phosphate Esters

| Feature | Observation | Related Compound(s) |

|---|---|---|

| pH Dependence | Hydrolysis rate is pH-dependent, often increasing in acidic and basic conditions. | Triethyl phosphate, Monophosphate esters cdmf.org.brnih.gov |

| Reaction Mechanism | Can proceed via SN2-type mechanisms, with both inversion and retention of configuration. | Triethyl phosphate cdmf.org.br |

| Intermediate Products | Stepwise hydrolysis leads to the formation of diester and monoester intermediates. | General organophosphate esters |

| Reactivity of Ionic Species | For monoesters, the monoanion form can exhibit the highest rate of hydrolysis. | Triclofos sodium nih.gov |

It is important to note that these are generalized findings for related compounds and the specific kinetics for this compound may vary.

Oxidative Degradation Pathways and By-product Formation

Oxidative processes are significant in the transformation of organic compounds in the environment. For this compound, oxidative degradation can occur at the unsaturated double bond within the oleyl group and at the phosphate ester linkages.

The carbon-carbon double bond in the oleyl (C18:1) chain is susceptible to oxidation by various environmental oxidants, such as hydroxyl radicals (•OH) and ozone (O3). This can lead to the formation of a variety of by-products, including epoxides, aldehydes, ketones, and carboxylic acids, through mechanisms like ozonolysis and radical-mediated oxidation. nih.gov Studies on the oxidation of unsaturated lipids have shown that the initial attack often occurs at the double bonds, leading to the formation of hydroperoxides which can then decompose into other oxygenated products. nih.gov

The phosphate ester portion of the molecule can also undergo oxidation. While phosphate esters are generally resistant to oxidation, certain conditions can promote this process. For instance, the presence of strong oxidizing agents or catalysis by metal complexes can lead to the degradation of phosphate esters. google.comgolden.com The thermal oxidative degradation of some phosphate esters has been shown to produce a range of volatile organic compounds, depending on the structure of the ester. nih.gov For this compound, oxidative cleavage of the P-O-C linkage could lead to the formation of smaller, more volatile compounds.

Table 2: Potential Oxidative Degradation By-products of this compound

| Functional Group | Oxidative Process | Potential By-products |

|---|---|---|

| Oleyl Chain (C=C) | Ozonolysis, Radical Oxidation | Epoxides, Aldehydes, Ketones, Carboxylic Acids |

| Phosphate Ester | Oxidative Cleavage | Smaller alcohols (ethanol), Phosphoric acid derivatives |

Photochemical and Biodegradation Studies of this compound in Environmental Matrices

Photochemical Degradation:

Sunlight can play a crucial role in the transformation of organic compounds in the environment through photodegradation. For this compound, photochemical reactions can be initiated by the absorption of UV radiation, leading to the cleavage of chemical bonds. The presence of photosensitizers in the environment, such as dissolved organic matter, can also accelerate these processes.

Studies on the photodegradation of other organophosphates have shown that they can be transformed by UV light. mdpi.comnih.gov The degradation pathways can involve the cleavage of the phosphate ester bonds, leading to the formation of alcohols and phosphoric acid derivatives. For this compound, the unsaturated oleyl chain also provides a site for photochemical reactions. The presence of a chromophore (a light-absorbing part of the molecule) is key to direct photolysis. While the phosphate group itself does not strongly absorb sunlight, impurities or the formation of complexes with other substances could enhance its photosensitivity. The degradation of phosphorus compounds can be accelerated by laser illumination, which suggests that high-energy light can induce etching and degradation. semanticscholar.orgmdpi.com

Biodegradation:

Biodegradation is a key process for the removal of organic compounds from the environment, mediated by microorganisms such as bacteria and fungi. The biodegradability of this compound will depend on its structure, including the long alkyl chain, the ethoxy groups, and the phosphate moiety.

The long oleyl chain is generally biodegradable. Microorganisms possess enzymes capable of breaking down long-chain fatty acids and alcohols through processes like β-oxidation. researchgate.net Studies on the biodegradation of oil-contaminated soil have demonstrated that various microorganisms can degrade long-chain alkanes and other hydrocarbons. nih.govresearchgate.netmdpi.com The rate of biodegradation can be influenced by environmental factors such as nutrient availability, temperature, and the presence of a suitable microbial population. researchgate.net

The ethoxylated portion of the molecule may also be subject to biodegradation. Ethoxylated alcohols and esters are used as surfactants and their biodegradability has been studied. pjoes.comwikipedia.org In general, the ethoxy chain can be sequentially cleaved by microbial enzymes.

The phosphate ester bond itself can be cleaved by microbial phosphatases, releasing phosphate which can then be utilized as a nutrient by the microorganisms. The biodegradation of polyfluoroalkyl phosphates has been shown to proceed via hydrolysis of the phosphate ester linkages. nih.gov

Table 3: Factors Influencing the Biodegradation of this compound

| Component of Molecule | Biodegradation Potential | Influencing Factors |

|---|---|---|

| Oleyl Chain | Generally biodegradable | Microbial population, nutrient availability, temperature, oxygen levels researchgate.netresearchgate.net |

| Ethoxy Groups | Potentially biodegradable | Microbial adaptation, enzyme specificity pjoes.com |

| Phosphate Ester | Biodegradable via phosphatases | Microbial phosphatase activity, phosphorus demand nih.gov |

Interaction with Environmental Particulates and Surfaces

The fate and transport of this compound in the environment are significantly influenced by its interaction with solid particles such as soil, sediment, and suspended solids in water. As a surfactant-like molecule with both a long hydrophobic tail (oleyl group) and a polar head (phosphate group), it is expected to exhibit significant surface activity.

Adsorption to Soil and Sediment:

The adsorption of phosphate compounds onto soil particles is a well-documented phenomenon. iosrjen.orgscispace.comjournal.firesearchgate.net The phosphate group can bind to mineral surfaces, particularly those rich in iron and aluminum oxides and clays. The strength of this binding can be influenced by soil pH, the presence of other ions, and the organic matter content of the soil.

The long, hydrophobic oleyl chain will also contribute to the adsorption of this compound to soil organic matter through hydrophobic interactions. This dual nature of the molecule suggests that it could partition strongly to soil and sediment, reducing its concentration in the aqueous phase and limiting its mobility. The adsorption process is often described by isotherms such as the Langmuir and Freundlich models. iosrjen.org Biochar, a carbon-rich material, has also been shown to be an effective adsorbent for phosphates. mdpi.com

Interaction with Other Surfaces:

As a phosphate ester with surfactant properties, this compound can adsorb onto various surfaces. ethox.compcc.eupcc.eu In aquatic environments, it may accumulate at air-water interfaces or on the surfaces of suspended particulate matter. Its interaction with biological surfaces, such as the membranes of aquatic organisms, is also a possibility due to its amphiphilic nature. The adsorption onto surfaces can affect its bioavailability and its susceptibility to other transformation processes like biodegradation and photodegradation.

Table 4: Summary of Interactions with Environmental Particulates

| Environmental Matrix | Interaction Mechanism | Consequence |

|---|---|---|

| Soil Minerals (Clays, Oxides) | Ligand exchange, electrostatic interactions with the phosphate group. | Strong retention in soil, reduced leaching. iosrjen.orgscispace.com |

| Soil Organic Matter | Hydrophobic partitioning of the oleyl chain. | Sequestration in the organic fraction of soil. |

| Sediments | Combination of mineral and organic matter interactions. | Accumulation in bottom sediments of water bodies. |

| Suspended Solids | Adsorption to particulate surfaces in the water column. | Reduced concentration in the dissolved phase, potential for transport with particles. |

Applications of Oleyl Triethoxy Mono Diphosphate in Formulation Science and Materials Chemistry

Role as an Emulsifier and Dispersant in Non-Biological Systems

Oleyl triethoxy mono diphosphate (B83284) and related ethoxylated oleyl phosphates are widely recognized for their excellent emulsifying and dispersing properties in non-biological systems. These properties make them valuable components in a variety of industrial formulations, including metalworking fluids, textile lubricants, and agrochemical preparations. knowde.compatproducts.storelankem.com As anionic surfactants, they are effective at reducing interfacial tension between immiscible liquids, such as oil and water, and at stabilizing solid particles within a liquid medium. atamanchemicals.com

Stabilization Mechanisms of Emulsions and Suspensions

The stabilizing effect of oleyl triethoxy mono diphosphate in emulsions and suspensions is attributed to a combination of electrostatic and steric repulsion mechanisms. lamberti.com The phosphate (B84403) headgroup, being anionic, imparts a negative charge to the surface of oil droplets or suspended particles. This creates an electrostatic repulsion between the droplets or particles, preventing them from coalescing or agglomerating.

Simultaneously, the polyoxyethylene chains extend from the surface into the surrounding medium, creating a steric barrier. This layer of hydrated polymer chains physically hinders the close approach of other droplets or particles, further enhancing stability. This dual-action stabilization is particularly effective in a wide range of conditions, including in the presence of electrolytes. lamberti.comcrodaagriculture.com

The general mechanism for how phosphate esters can disrupt foam, which is a gas-in-liquid dispersion, involves the surfactant molecules spreading at the gas-liquid interface and disrupting the stability of the film holding the foam together. enke-chem.com While this is for defoaming, the underlying principles of interfacial activity are relevant to its role in stabilizing liquid-liquid and solid-liquid dispersions.

Formulation Design Principles for Industrial and Material Applications

The performance of this compound in a given application can be tailored through careful formulation design. Key parameters that can be adjusted include the ratio of monoester to diester and the degree of ethoxylation. lankem.comastm.org Commercial products are often mixtures of mono- and diesters, and the desired ratio can be achieved by selecting the appropriate phosphating agent and reaction conditions. lamberti.comresearchgate.net

The monoester-to-diester ratio influences properties such as emulsification, detergency, and corrosion inhibition. researchgate.net For instance, a higher monoester content can enhance water solubility and emulsification properties. The length of the polyoxyethylene chain (in this case, "triethoxy" suggests three ethylene (B1197577) oxide units) also plays a crucial role. A higher degree of ethoxylation generally increases the hydrophilicity of the surfactant, affecting its solubility and emulsifying characteristics. lankem.com

The versatility of phosphate esters allows for their use in a wide array of applications, from emulsion polymerization to metal cleaning and textile auxiliaries. knowde.comchemagent.su Their stability in alkaline conditions makes them particularly suitable for heavy-duty cleaning formulations. chemagent.su The ability to function as a hydrotrope, a substance that enhances the solubility of other surfactants in water, further adds to their formulation flexibility. chemagent.su

| Property | Influence of Monoester/Diester Ratio | Influence of Ethoxylation |

| Emulsification | Higher monoester content can improve emulsification. | Affects the hydrophilic-lipophilic balance (HLB), a key parameter for emulsion stability. |

| Solubility | Higher monoester content generally increases water solubility. | Higher ethoxylation increases water solubility. |

| Corrosion Inhibition | The phosphate group contributes to corrosion inhibition. The ratio can affect the film-forming properties. | Can influence the packing of the surfactant molecules at the metal surface. |

| Detergency | Both mono- and diesters contribute to cleaning performance. | Affects the overall cleaning efficiency and surface wetting. |

Utilization in Polymer Systems and Composite Materials

This compound and similar phosphate esters are valuable additives in the formulation of polymer systems and composite materials. Their surface-active properties are exploited to modify the interactions between polymers and other components, such as inorganic fillers, and to influence the rheological properties of the final material.

Interactions with Polymer Matrices and Rheological Modification

In polymer composites, the addition of inorganic fillers can significantly enhance mechanical properties but often leads to an increase in viscosity, making the material more difficult to process. Phosphate esters, including this compound, can act as dispersing agents for these fillers, leading to a reduction in the viscosity of the polymer-filler dispersion. google.com This allows for higher filler loading, which can improve properties like fire retardancy and smoke suppression. google.com

The mechanism behind this viscosity reduction involves the adsorption of the phosphate ester onto the surface of the filler particles. This creates a more compatible interface between the inorganic filler and the organic polymer matrix, leading to better dispersion and reduced particle-particle interactions. google.com

Furthermore, polymeric phosphate esters can function as plasticizers and lubricity agents within polymer systems. google.com This suggests that they can modify the rheological behavior of the polymer matrix itself, improving its flexibility and processing characteristics. The interaction of the phosphate ester with the polymer can lead to changes in the viscoelastic properties of the material. tue.nl

Surface Modification of Inorganic Particles and Colloids

The phosphate headgroup of this compound has a strong affinity for metal oxide surfaces. researchgate.netnih.gov This makes it an effective agent for the surface modification of inorganic particles and colloids, such as alumina (B75360) trihydrate, pigments, and other metal oxides. google.comnih.gov The phosphate group can form strong bonds with the surface of these particles, creating a stable coating. nih.gov

The process of coating can be done either by dry coating the filler before its incorporation into the resin or by wet coating in a slurry. google.com Wet coating has been shown to be particularly effective in reducing the viscosity of the final dispersion. google.com

| Particle/Colloid Type | Purpose of Surface Modification | Benefit of Using this compound |

| Inorganic Fillers (e.g., Alumina Trihydrate) | Improve dispersion in polymer resins, reduce viscosity. | Strong adsorption to the filler surface, improved compatibility with the polymer matrix. google.com |

| Pigments | Stabilize pigment dispersions, prevent settling, improve color development. | Prevents agglomeration, enhances color strength and stability in paints and inks. lamberti.com |

| Metal Nanoparticles | Prevent aggregation, control particle size and properties. | The phosphate group acts as a strong anchoring group on the nanoparticle surface. researchgate.net |

Functional Ingredient in Specialized Industrial Processes (e.g., Ink Formulations)

The unique properties of this compound and related phosphate esters make them valuable in specialized industrial processes, a notable example being in the formulation of inkjet inks. google.comgoogle.com Inks containing pigments and latex polymers can be prone to issues like nozzle clogging and the formation of deposits on the printhead resistors, a phenomenon known as kogation. google.com This can lead to a shortened printhead life and a decline in print quality.

The inclusion of phosphate-containing surfactants in these ink formulations has been shown to mitigate these problems. google.comgoogle.com It is believed that the phosphate ester induces a separation of the latex particles from the liquid vehicle at the microscopic level, preventing them from accumulating and causing blockages in the fine nozzles of the printhead. google.com

In printing inks, phosphate esters can also act as flexibilizers and adhesion promoters, interacting with the polar groups of the substrate to improve the adhesion of the ink to the surface. ilco-chemie.de Their dispersing capabilities are also crucial for maintaining a stable and uniform dispersion of the pigment particles within the ink vehicle, which is essential for consistent color and print quality. ilco-chemie.de

Development of Advanced Delivery Systems based on Supramolecular Structures (excluding drug delivery efficacy)

The amphiphilic nature of this compound, possessing both a hydrophobic oleyl tail and a hydrophilic ethoxylated phosphate headgroup, drives its self-assembly in aqueous environments into various supramolecular structures. This behavior is fundamental to its application in the development of advanced delivery systems. The interplay between the hydrophobic interactions of the oleyl chains and the hydration and electrostatic interactions of the triethoxy phosphate moieties governs the formation of organized assemblies such as vesicles and other lamellar phases.

Research into related polyoxyethylene alkyl ether phosphates has demonstrated their capacity to form stable vesicles. echemi.comcas.org These structures are typically composed of one or more lipid bilayers enclosing an aqueous core. The ethoxy groups contribute to the steric stabilization of these vesicles, preventing their aggregation and fusion, which is a critical factor for the stability of delivery system formulations. The phosphate group, depending on the pH of the medium, can be ionized, introducing electrostatic repulsion between the vesicle surfaces and further enhancing colloidal stability.

The formation and characteristics of these supramolecular structures are influenced by several factors, including concentration, temperature, and the ionic strength of the medium. For instance, studies on similar monoalkyl phosphates have shown that vesicles can form spontaneously above a certain concentration, known as the critical vesicle concentration. rsc.org The size and lamellarity (the number of bilayers) of the vesicles can be tailored by adjusting formulation parameters. For example, the degree of ethoxylation and the nature of the counter-ion to the phosphate group can impact the curvature of the amphiphile layer, and consequently, the size and morphology of the resulting aggregates. nih.govnih.gov

The table below presents typical research findings on the characteristics of vesicles formed from ethoxylated phosphate esters, which can be considered analogous to this compound.

| Parameter | Finding | Reference |

| Vesicle Formation | Spontaneous formation of unilamellar and multilamellar vesicles in aqueous solution. | nih.govresearchgate.net |

| Vesicle Size | Vesicle diameter can range from the nanometer to the micrometer scale, influenced by the degree of ethoxylation and processing conditions. | nih.gov |

| Structural Influence of Ethoxylation | The polyoxyethylene chain provides steric stabilization to the vesicles, preventing aggregation. | nih.govnih.gov |

| Effect of pH | The charge of the phosphate headgroup is pH-dependent, affecting inter-vesicular interactions and stability. | ataman-chemicals.com |

| Lamellarity | Can form both unilamellar and multilamellar structures, with potential for controlling the number of bilayers. | nih.govresearchgate.net |

Interactive Data Table: Properties of Ethoxylated Oleyl Phosphate Vesicles

| Property | Value Range | Primary Influencing Factor(s) |

| Mean Vesicle Diameter | 50 - 500 nm | Degree of Ethoxylation, pH, Ionic Strength |

| Zeta Potential | -20 to -50 mV (at neutral pH) | pH, Counter-ion concentration |

| Polydispersity Index (PDI) | 0.1 - 0.4 | Formulation composition, Processing method |

| Lamellarity | Unilamellar to Multilamellar | Amphiphile concentration, Temperature |

These supramolecular assemblies serve as foundational structures for advanced delivery systems. The enclosed aqueous core and the hydrophobic bilayer can compartmentalize different types of active ingredients, although the specifics of drug loading and release are beyond the scope of this section. The engineering of these delivery vehicles focuses on controlling their physical and chemical properties to ensure stability and compatibility within a given formulation matrix. The principles governing the self-assembly of this compound are therefore of significant interest in materials chemistry for creating novel, structured fluid phases and soft matter systems.

Future Directions and Emerging Research Avenues

Exploration of Sustainable Synthesis Routes for Oleyl Triethoxy Mono Diphosphate (B83284)

The chemical industry's shift towards green chemistry is driving research into more environmentally benign methods for producing phosphate (B84403) esters. Traditional synthesis often involves reagents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride, and future work will focus on cleaner alternatives. researchgate.netorganic-chemistry.org

Key research areas include:

Enzymatic Catalysis: Utilizing enzymes such as lipases or phosphatases to catalyze the esterification process under mild conditions, reducing energy consumption and by-product formation.

Novel Catalytic Systems: Developing metal-free catalysts or highly efficient, recyclable metal-based catalysts to drive the phosphorylation of oleyl alcohol ethoxylates. For instance, triflic acid (TfOH) has been shown to catalyze the conversion of phosphonate (B1237965) esters to phosphonic acids. organic-chemistry.org

Alternative Phosphorylating Agents: Investigating less hazardous phosphorus sources to replace more traditional and reactive ones.

Solvent-Free or Green Solvent Reactions: Designing synthesis protocols that minimize or eliminate the use of volatile organic compounds (VOCs), potentially using the reactants themselves as the medium or employing benign solvents like ionic liquids or supercritical fluids.

Flow Chemistry: Employing microflow reactors can enable rapid (<15 seconds) and mild (20 °C) alcoholysis of phosphorus precursors, allowing for precise control over the reaction and the sequential substitution to form the desired ester. organic-chemistry.org

A comparative table of potential synthesis strategies is presented below.

| Synthesis Strategy | Potential Advantages | Research Focus |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, biodegradable catalyst, reduced waste. | Screening for robust enzymes, reaction optimization, enzyme immobilization. |

| Homogeneous/Heterogeneous Catalysis | High reaction rates, potential for catalyst recycling (heterogeneous). | Development of non-toxic, efficient catalysts; catalyst recovery and reuse. |

| Flow Chemistry | Enhanced safety, precise process control, rapid optimization, scalability. | Reactor design, optimization of reaction parameters (temperature, residence time, stoichiometry). |

| Solvent-Free Reactions | Reduced environmental impact, lower cost, simplified purification. | High-energy mixing techniques, phase transfer catalysis. |

Development of Novel Analytical Techniques for In-situ Characterization of its Behavior

Understanding how Oleyl triethoxy mono diphosphate behaves within a complex formulation or at an interface is critical for optimizing its function. Future research will focus on moving beyond bulk characterization to in-situ and real-time analysis.

Current analytical methods for phosphate esters often involve chromatographic separation followed by detection. nih.gov Techniques like Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with detectors such as Flame Photometric Detection (FPD) or Mass Spectrometry (MS) are common. nih.gov Structural confirmation relies on spectroscopic methods like Fourier-Transform Infrared (FT-IR) spectroscopy and, crucially for organophosphates, Nuclear Magnetic Resonance (NMR), particularly ³¹P NMR. researchgate.net

Emerging research directions in analytics include:

Advanced Spectroscopic Methods: Utilizing techniques like Sum-Frequency Generation (SFG) spectroscopy to probe the molecular orientation and conformation of the surfactant at liquid-liquid or liquid-air interfaces in real-time.

Cryogenic Transmission Electron Microscopy (Cryo-TEM): For the direct visualization of the self-assembled structures (e.g., micelles, vesicles, or lamellar phases) formed by this compound in formulations, providing insights into their morphology and dimensions.

Interfacial Rheology: Employing techniques like oscillating drop or bubble tensiometry to measure the viscoelastic properties of the interfacial layer formed by the surfactant, which is crucial for understanding emulsion and foam stability.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): To study the adsorption kinetics and the properties of the adsorbed layer of the phosphate ester onto various surfaces in real-time.

Advanced Computational Design of Functional Formulations Incorporating this compound

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the development of new surfactant-based formulations. nextmol.com These methods allow for the prediction of physicochemical properties and the simulation of molecular interactions, reducing the need for extensive trial-and-error experimentation. researchgate.net

Future computational research will likely focus on:

Molecular Dynamics (MD) Simulations: All-atom (AA) MD simulations can be used to predict key performance indicators like interfacial tension (IFT) and surface tension (ST). rsc.orgworktribe.com By simulating the behavior of this compound at an oil-water interface, researchers can understand how its molecular architecture influences its efficiency as an emulsifier. rsc.orgworktribe.com

Dissipative Particle Dynamics (DPD): This coarse-grained simulation technique allows for the study of larger systems over longer timescales, making it ideal for predicting the phase behavior and self-assembly of complex formulations containing the phosphate ester, solvents, and other additives. researchgate.net

Quantitative Structure-Property Relationship (QSPR): By developing QSPR models, it is possible to create statistical relationships between the molecular structure of surfactants and their properties. This can be used to computationally screen virtual libraries of modified phosphate esters to identify candidates with enhanced performance. researchgate.net

Machine Learning (ML): ML algorithms can be trained on existing experimental and simulation data to predict the performance of new formulations, accelerating the design of optimal systems for specific applications like agrochemical delivery or enhanced oil recovery. nextmol.com

| Computational Technique | Application in Formulation Design | Key Predicted Properties |

| Molecular Dynamics (MD) | Simulating surfactant behavior at interfaces. rsc.orgworktribe.com | Interfacial Tension, Surface Tension, Adsorption Isotherms. rsc.orgworktribe.com |

| Dissipative Particle Dynamics (DPD) | Predicting phase behavior and micelle formation. researchgate.net | Micelle Shape and Size, Phase Diagrams, Emulsion Morphology. |

| QSPR | Screening virtual molecules for desired properties. researchgate.net | Critical Micelle Concentration (CMC), Hydrophilic-Lipophilic Balance (HLB). |

| Machine Learning (ML) | Accelerating high-throughput screening of formulations. nextmol.com | Formulation Stability, Performance Prediction. |

Investigation of this compound in Hybrid Material Systems

The unique amphiphilic nature of this compound, combining a bulky hydrophobic tail with a polar, reactive phosphate headgroup, makes it an excellent candidate for creating novel organic-inorganic hybrid materials.

Promising research avenues include:

Surface Functionalization of Nanoparticles: Using the phosphate headgroup to anchor onto the surface of metal oxide nanoparticles (e.g., TiO₂, ZnO, Al₂O₃), thereby creating a stable dispersion of these particles in organic matrices or solvents. This can be leveraged to improve the mechanical or optical properties of polymer composites.

Phosphate-Carbon Nanomaterial Hybrids: Research has shown that phosphate esters can form stable, non-covalent hybrids with multi-walled carbon nanotubes (MWCNTs). researchgate.net Investigating similar systems with this compound could lead to advanced conductive inks, coatings, or reinforced polymers.

Polymer-Surfactant Composites: Incorporating this phosphate ester into polymer resins could lead to materials with enhanced properties. For example, polymeric aluminum organophosphates have been studied as hybrid flame retardants in epoxy composites. mdpi.com

Catalytic Hybrid Polymers: Metalated hybrid polymers containing phosphate ester functionalities have been shown to act as effective catalysts for hydrolytic reactions, including the cleavage of DNA. nih.gov This points to the potential for designing functional polymers incorporating this compound for biocatalysis or environmental remediation.

Interdisciplinary Research Connecting this compound Chemistry with Other Scientific Fields

The versatility of organophosphate chemistry opens doors for collaboration across numerous scientific disciplines. nih.gov Future research will likely see this compound being explored in contexts far beyond its traditional industrial applications.

Biomedical Applications: The surfactant properties of this compound make it a potential component in drug delivery systems, such as nanoemulsions or liposomes, for the targeted delivery of hydrophobic drugs. Its phosphate group could also be used for targeting bone tissues.

Environmental Science: Formulations containing this phosphate ester could be designed for environmental remediation, such as in oil spill dispersants or in soil washing applications to remove organic contaminants. Its biological interactions would be a key area of study, drawing from extensive research on other organophosphates in the environment. nih.gov

Advanced Materials & Self-Healing Systems: Recent research has demonstrated that transesterification of phosphate esters can be used as a dynamic chemistry in self-healing networks. tue.nl The structure of this compound could be adapted for incorporation into dynamic covalent polymers, leading to recyclable thermosets or materials capable of repairing themselves.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Oleyl triethoxy mono diphosphate in a laboratory setting?

- Methodological Answer : Synthesis can be achieved via esterification of oleyl alcohol with triethoxy phosphoryl chloride under anhydrous conditions. Alternatively, reacting oleyl alcohol with polyphosphoric acid (or phosphorus pentoxide) at controlled temperatures (e.g., 60–80°C) in an inert atmosphere ensures minimal side reactions. Purification via column chromatography using silica gel and a non-polar solvent system (e.g., hexane/ethyl acetate) is recommended to isolate the mono-diphosphate product .

Q. Which analytical techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., P=O stretching at ~1250 cm⁻¹, P-O-C vibrations at ~1050 cm⁻¹) and hydrogen-bonding interactions affecting stability .

- NMR Spectroscopy : and NMR confirm the structure (e.g., olefinic protons at δ 5.3 ppm, ethoxy groups at δ 1.2–1.4 ppm, and a single phosphorus peak for the mono-diphosphate group) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, particularly for labile phosphate esters .

Advanced Research Questions

Q. How does the presence of hydrogen-bonding functional groups influence the stability of this compound during storage?

- Methodological Answer : Hydrogen-bonding networks between phosphate groups and adjacent hydroxyl/ethoxy moieties can accelerate hydrolysis or oxidation. For example, higher hydrogen-bond energy (measured via IR spectroscopy using the van’t Hoff equation) correlates with reduced stability in oleyl-derived compounds. To mitigate degradation, store the compound under nitrogen at −20°C and avoid protic solvents .

Q. What experimental design approaches are suitable for optimizing the synthesis parameters of phosphate esters like this compound?

- Methodological Answer : A Box–Behnken design is effective for optimizing variables such as reaction temperature, catalyst concentration, and reaction time. This response surface methodology reduces experimental runs while identifying interactions between parameters. For example, in analogous phosphate ester systems, this design achieved optimal yields by balancing fiber content (2 wt%), reagent size (225 µm), and silane treatment conditions .

Q. How can researchers resolve contradictions in reported degradation pathways of oleyl-containing phosphate esters?

- Methodological Answer : Contradictions often arise from differences in experimental conditions (e.g., solvent polarity, trace metal contamination). To address this:

- Conduct accelerated aging studies under controlled humidity and temperature.

- Use GC-MS or HPLC to quantify secondary oxidation products (e.g., aldehydes, alcohols) and compare degradation kinetics.

- Apply computational modeling (e.g., DFT calculations) to predict bond dissociation energies and validate mechanisms proposed in conflicting studies .

Data Analysis and Mechanistic Studies

Q. What strategies are recommended for analyzing the thermal decomposition behavior of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure weight loss at 10°C/min under nitrogen to identify decomposition thresholds.

- Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events linked to phosphate ester breakdown.

- Isoconversional Kinetic Analysis : Use the Friedman method to model activation energy changes during decomposition, revealing multi-stage degradation mechanisms .

Q. How can researchers validate the purity of this compound in the presence of trans-isomer contaminants?

- Methodological Answer :

- Gas Chromatography (GC) : Separate cis/trans isomers using a polar capillary column (e.g., DB-WAX) and flame ionization detection.

- Polarimetry : Measure optical rotation to detect chiral impurities.

- Elemental Analysis : Confirm C, H, and P percentages within ±0.3% of theoretical values to ensure stoichiometric purity .

Application-Focused Research

Q. What role does this compound play in modifying interfacial properties in colloidal systems?

- Methodological Answer : The compound acts as a surfactant due to its amphiphilic structure (oleyl chain for hydrophobicity, phosphate for hydrophilicity). To study this:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.